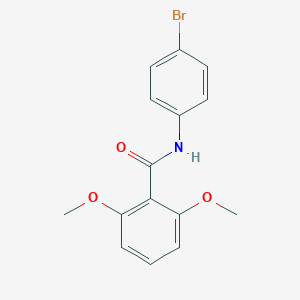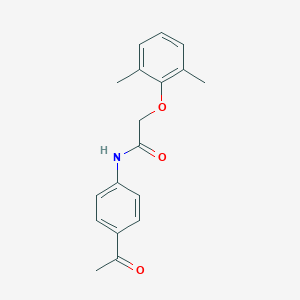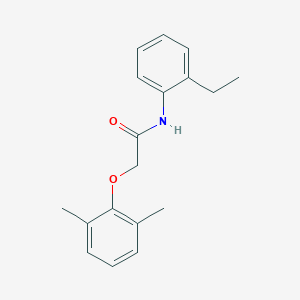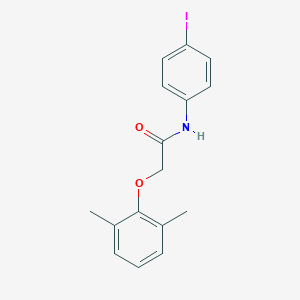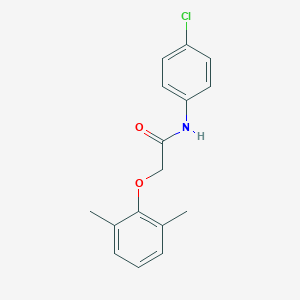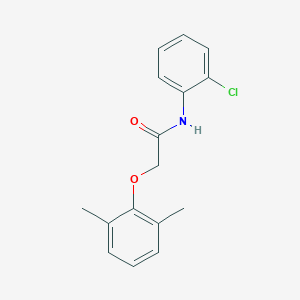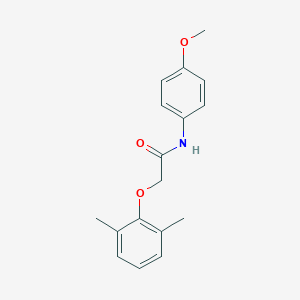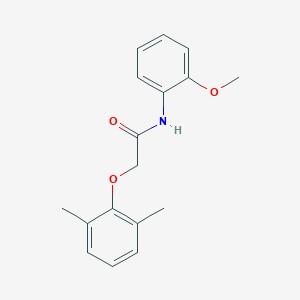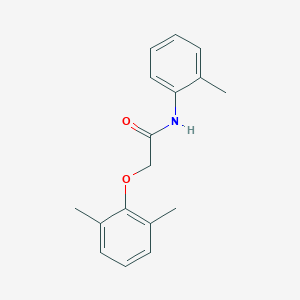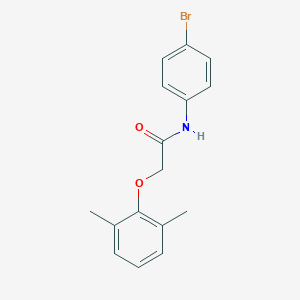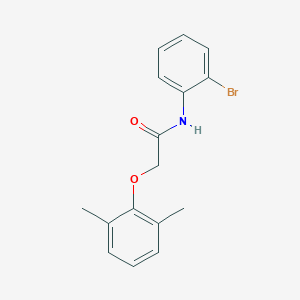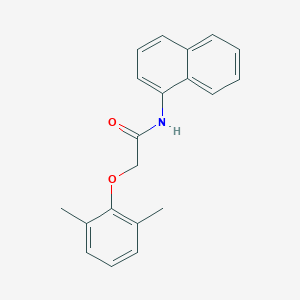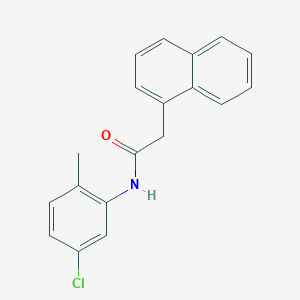
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound features a naphthyl group and a chloromethylphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 5-chloro-2-methylaniline with 2-(1-naphthyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-2-(1-naphthyl)acetamide
- N-(4-chlorophenyl)-2-(1-naphthyl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(2-naphthyl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have unique properties due to the specific positioning of the chloro and methyl groups on the phenyl ring, as well as the presence of the naphthyl group. These structural features could influence its reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C19H16ClNO |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16ClNO/c1-13-9-10-16(20)12-18(13)21-19(22)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11H2,1H3,(H,21,22) |
Clé InChI |
BFMYVXHVDRVESK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


